5-bromo-2-chloro-N-(3,5-dimethoxyphenyl)benzamide -

5-bromo-2-chloro-N-(3,5-dimethoxyphenyl)benzamide

Catalog Number: EVT-4749149
CAS Number:
Molecular Formula: C15H13BrClNO3
Molecular Weight: 370.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide

Compound Description: This compound demonstrated significant cytotoxicity against HL-60 leukemia cells in a study evaluating niclosamide derivatives for anticancer potential.

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

Compound Description: This niclosamide derivative exhibited notable activity in inhibiting nuclear factor-κappa B (NFĸB) in a study exploring the anticancer potential of this compound class.

5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide

Compound Description: This compound displayed activity in a mitochondrial transmembrane potential (MTP) assay, indicating potential for impacting mitochondrial function. This activity was identified during a study focused on optimizing niclosamide derivatives for anticancer activity.

5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide

Compound Description: This compound demonstrated dual activity in a study focused on niclosamide derivatives as anticancer agents. It inhibited both HL-60 cell proliferation and NFĸB, highlighting its potential for disrupting cancer cell growth and inflammatory pathways.

5-Chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide

Compound Description: This niclosamide derivative exhibited activity against HL-60 cell proliferation and inhibited NFĸB, marking it as a potential candidate for further development as an anticancer agent.

N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

Compound Description: This compound exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, marking it as a potentially valuable lead for developing new antibacterial agents.

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide

Compound Description: This compound displayed submicromolar activity against MRSA isolates, indicating its potential as a lead for developing new antibacterial agents.

N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide

Compound Description: This compound demonstrated activity against Mycobacterium tuberculosis, with potency comparable to rifampicin, a clinically used antituberculosis drug.

N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Compound Description: This compound, when used in combination with ciprofloxacin, displayed synergistic activity against the MRSA SA 630 isolate, highlighting its potential for enhancing the efficacy of existing antibacterial agents.

5-chloro-N-(4-[N-(cyclohexylcarbamoyl)sulfamoyl]phenethyl)-2-methoxybenzamide (Glibenclamide)

Compound Description: Glibenclamide is a potent second-generation sulfonylurea drug commonly used to treat type 2 diabetes. It stimulates insulin secretion by pancreatic β-cells and exhibits glucose and lipid-lowering activities.

N-(3,5-Bis-trifluoromethyl-phenyl)-5-chloro-2-hydroxy-benzamide (IMD-0354)

Compound Description: IMD-0354 is a synthetic selective inhibitor of nuclear factor kappaB (NF-kB). It functions by blocking IκBα phosphorylation, thereby preventing the nuclear translocation of NF-kB.

Properties

Product Name

5-bromo-2-chloro-N-(3,5-dimethoxyphenyl)benzamide

IUPAC Name

5-bromo-2-chloro-N-(3,5-dimethoxyphenyl)benzamide

Molecular Formula

C15H13BrClNO3

Molecular Weight

370.62 g/mol

InChI

InChI=1S/C15H13BrClNO3/c1-20-11-6-10(7-12(8-11)21-2)18-15(19)13-5-9(16)3-4-14(13)17/h3-8H,1-2H3,(H,18,19)

InChI Key

CVMMCBVDOOIQEX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.